N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778473
InChI: InChI=1S/C18H20FN5O2/c19-14-4-6-15(7-5-14)22-17(25)13-21-18(26)24-11-9-23(10-12-24)16-3-1-2-8-20-16/h1-8H,9-13H2,(H,21,26)(H,22,25)
SMILES:
Molecular Formula: C18H20FN5O2
Molecular Weight: 357.4 g/mol

N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14778473

Molecular Formula: C18H20FN5O2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C18H20FN5O2
Molecular Weight 357.4 g/mol
IUPAC Name N-[2-(4-fluoroanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C18H20FN5O2/c19-14-4-6-15(7-5-14)22-17(25)13-21-18(26)24-11-9-23(10-12-24)16-3-1-2-8-20-16/h1-8H,9-13H2,(H,21,26)(H,22,25)
Standard InChI Key HSHIKLPNQOQVCT-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)F

Introduction

N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound belonging to the class of piperazine derivatives. It features a piperazine ring, a pyridine moiety, and a fluorobenzyl group, along with a carboxamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Formula and Molecular Weight

  • Chemical Formula: C16H17FN4O2

  • Molecular Weight: Not explicitly stated in the available sources, but can be calculated based on the formula.

Synthesis and Reactivity

The synthesis of N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. These synthetic routes often require careful optimization to achieve high yields and purity.

Chemical Reactivity

The compound's reactivity can be attributed to its functional groups, including the carboxamide and the fluorobenzyl group. These groups may participate in various chemical reactions, which are essential for its application in drug design.

Potential Applications in Medicinal Chemistry

N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide holds potential applications in medicinal chemistry, particularly as a lead compound for developing new drugs targeting neuropsychiatric disorders. Its structural characteristics may enable favorable interactions with specific receptors in the brain, warranting further pharmacological investigation.

Comparison with Similar Compounds

Compound NameStructural FeaturesPrimary Use
N-(2-(4-fluorobenzyl)amino)-4-(pyridin-2-yl)piperazine-1-carboxamidePiperazine, Pyridine, CarboxamidePotential neuropharmacological agent
PalbociclibPiperazine, Cyclin-dependent kinase inhibitorCancer treatment
FluoxetinePiperazine, Selective serotonin reuptake inhibitorDepression treatment
BuspironePiperazine, Serotonin receptor agonistAnxiety treatment

Mechanism of Action and Therapeutic Potential

The mechanism of action for N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is likely related to its interaction with specific biological targets, such as receptors or enzymes involved in signaling pathways. Compounds with similar structures have been shown to modulate pathways related to cell proliferation and apoptosis by acting on cyclin-dependent kinases or other regulatory proteins.

Future Research Directions

  • Pharmacological Studies: Investigate the compound's interactions with specific receptors and enzymes to understand its mechanism of action.

  • Toxicity and Safety: Conduct thorough toxicity and safety assessments to ensure its viability as a pharmaceutical candidate.

  • Structural Modifications: Explore structural modifications to enhance selectivity and efficacy while minimizing side effects.

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